Kobe0065

Description

Structure

3D Structure

Properties

IUPAC Name |

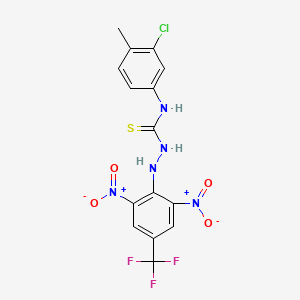

1-(3-chloro-4-methylphenyl)-3-[2,6-dinitro-4-(trifluoromethyl)anilino]thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClF3N5O4S/c1-7-2-3-9(6-10(7)16)20-14(29)22-21-13-11(23(25)26)4-8(15(17,18)19)5-12(13)24(27)28/h2-6,21H,1H3,(H2,20,22,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSJVAYBCXSURMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=S)NNC2=C(C=C(C=C2[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClF3N5O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

436133-68-5 | |

| Record name | 436133-68-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: Binding Affinity of Kobe0065 to H-Ras

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of the small molecule inhibitor Kobe0065 to the GTP-bound form of H-Ras. The document details the quantitative binding data, the experimental methodologies employed for its determination, and the broader context of its impact on H-Ras signaling pathways.

Quantitative Binding Affinity Data

This compound has been identified as a competitive inhibitor of the interaction between H-Ras-GTP and the Ras-binding domain (RBD) of c-Raf-1. The inhibitory constant (Ki) represents a measure of the binding affinity of this compound to H-Ras in the context of this protein-protein interaction. A lower Ki value indicates a higher binding affinity.

| Compound | Target Interaction | Binding Affinity (Ki) | Method of Determination |

| This compound | H-Ras·GTP - c-Raf-1 RBD | 46 ± 13 μM[1][2][3][4] | In vitro competitive binding assay (estimated from binding kinetics) |

| Kobe2602 (analog) | H-Ras·GTP - c-Raf-1 RBD | 149 ± 55 μM[3] | In vitro competitive binding assay (estimated from binding kinetics) |

| Kobe2601 (water-soluble analog) | H-Ras·GTP - c-Raf-1 RBD | 773 ± 49 μM[5] | In vitro competitive binding assay |

Experimental Protocols

The determination of the binding affinity of this compound to H-Ras involved a series of biochemical and biophysical techniques. The primary method for quantifying the Ki value was an in vitro competitive binding assay, with structural insights provided by Nuclear Magnetic Resonance (NMR) spectroscopy.

In Vitro Competitive Binding Assay for Ki Determination

This protocol describes a method to determine the inhibitory constant (Ki) of this compound for the interaction between H-Ras and the c-Raf-1 Ras-binding domain (RBD). The assay measures the ability of this compound to compete with c-Raf-1 RBD for binding to GTP-loaded H-Ras.

Materials:

-

Recombinant human H-Ras (1-166) protein

-

Recombinant GST-tagged c-Raf-1 RBD (amino acids 50-131)

-

[γ-³⁵S]GTPγS (non-hydrolyzable GTP analog)

-

This compound

-

Binding buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl₂, 1 mM DTT)

-

Glutathione-sepharose resin

-

Scintillation counter

Procedure:

-

Preparation of GTP-loaded H-Ras:

-

Incubate purified H-Ras protein with a molar excess of [γ-³⁵S]GTPγS in binding buffer to allow for nucleotide exchange. This process loads the H-Ras with the radiolabeled, non-hydrolyzable GTP analog, locking it in an active conformation.

-

Remove unbound [γ-³⁵S]GTPγS by buffer exchange or size-exclusion chromatography.

-

-

Competitive Binding Reaction:

-

Set up a series of reactions in microcentrifuge tubes, each containing a fixed concentration of [γ-³⁵S]GTPγS-loaded H-Ras.

-

Add varying concentrations of GST-c-Raf-1-RBD to the tubes.

-

To a parallel set of tubes, add the same concentrations of [γ-³⁵S]GTPγS-loaded H-Ras and GST-c-Raf-1-RBD, along with a fixed concentration of this compound (or varying concentrations for dose-response analysis).

-

Incubate the reactions at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 30 minutes).

-

-

Pull-down and Quantification:

-

Add glutathione-sepharose resin to each tube to capture the GST-tagged c-Raf-1 RBD and any interacting H-Ras.

-

Incubate to allow for binding of the GST-tag to the resin.

-

Wash the resin pellets multiple times with binding buffer to remove unbound H-Ras.

-

Measure the radioactivity of the washed pellets using a scintillation counter. The amount of radioactivity is proportional to the amount of H-Ras bound to the c-Raf-1 RBD.

-

-

Data Analysis:

-

Plot the amount of bound H-Ras as a function of the GST-c-Raf-1-RBD concentration for both the reactions with and without this compound.

-

The Ki value is then calculated from the binding kinetics using appropriate models for competitive inhibition, such as the Cheng-Prusoff equation, by analyzing the shift in the binding curves in the presence of the inhibitor.

-

NMR Spectroscopy for Structural Analysis

Due to the low water solubility of this compound, a water-soluble analog, Kobe2601, was utilized for NMR studies to elucidate the binding site on H-Ras.

Procedure:

-

Protein Preparation: Prepare uniformly ¹⁵N-labeled H-Ras protein loaded with a non-hydrolyzable GTP analog (e.g., GppNHp). The T35S mutant of H-Ras may be used to stabilize a specific conformation for clearer NMR analysis.

-

NMR Data Acquisition: Acquire two-dimensional ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectra of the labeled H-Ras in the absence and presence of Kobe2601.

-

Chemical Shift Perturbation Analysis: Compare the HSQC spectra. Residues in the H-Ras protein that experience significant changes in their chemical shifts upon addition of Kobe2601 are identified as being part of or near the binding site.

-

Structure Calculation: Use Nuclear Overhauser Effect (NOE) data to calculate the tertiary structure of the H-Ras-Kobe2601 complex, providing a detailed view of the binding interface.

Visualizations

H-Ras Signaling Pathway and Inhibition by this compound

The following diagram illustrates the canonical H-Ras signaling pathway and the point of inhibition by this compound. Upon activation by upstream signals, H-Ras-GTP binds to and activates multiple downstream effectors, including Raf, PI3K, and RalGDS. This compound interferes with these interactions, thereby blocking the propagation of downstream signals.

Caption: H-Ras signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Ki Determination

The workflow for determining the inhibitory constant (Ki) of this compound is a multi-step process that begins with the preparation of the necessary biological reagents and culminates in the analysis of binding data.

References

Kobe0065: A Promising Scaffold for the Development of Novel Ras Inhibitors

A Technical Guide for Researchers and Drug Development Professionals

The Ras family of small GTPases (H-Ras, K-Ras, and N-Ras) are critical regulators of cellular signaling pathways that control cell proliferation, differentiation, and survival. Activating mutations in RAS genes are among the most common oncogenic drivers in human cancers, making Ras proteins highly sought-after targets for anticancer drug development. However, the shallow and broad nature of their effector-binding domains has historically rendered them "undruggable." The discovery of Kobe0065, a small-molecule inhibitor identified through an in silico screen, has provided a valuable scaffold for the development of novel therapeutics that directly target GTP-bound, active Ras.[1][2][3]

Mechanism of Action: Disrupting the Ras-Effector Interaction

This compound functions as a competitive inhibitor of the interaction between active, GTP-bound H-Ras and its downstream effector, c-Raf-1.[4][5] This inhibitory action is not limited to the Ras-Raf pathway; this compound and its analogs also disrupt the association of Ras-GTP with other key effectors, including phosphoinositide 3-kinase (PI3K) and Ral guanine nucleotide dissociation stimulator (RalGDS), as well as the Ras regulator and effector, Son of Sevenless (Sos).[1][5][6] This broad-spectrum inhibition of multiple downstream signaling cascades may contribute to its potent anti-proliferative effects in cancer cells harboring ras mutations.[1][6]

Nuclear Magnetic Resonance (NMR) studies have provided structural insights into the binding of this compound-family compounds to H-Ras-GTP. The data confirms that these molecules insert into a surface pocket on Ras, providing a molecular basis for their ability to block the interaction with multiple effectors.[1][2][3] Interestingly, this compound and its analog Kobe2602 have also been observed to bind to the inactive, GDP-bound form of H-Ras.[1]

Quantitative Analysis of this compound and its Analogs

The inhibitory potency of this compound and its analog, Kobe2602, has been quantified through in vitro binding assays. The data presented below summarizes their activity in inhibiting the H-Ras-GTP-c-Raf-1 interaction, as well as their effects in cellular and in vivo models.

| Compound | Parameter | Value | Assay |

| This compound | Ki | 46 ± 13 μM | Inhibition of H-Ras-GTP and c-Raf-1 RBD binding |

| Kobe2602 | Ki | 149 ± 55 μM | Inhibition of H-Ras-GTP and c-Raf-1 RBD binding |

Table 1: In vitro inhibitory activity of this compound and Kobe2602.[1]

| Compound | Concentration | Effect | Cell Line/Model |

| This compound | 20 μM | Attenuation of MEK and ERK phosphorylation | NIH3T3 cells expressing H-RasG12V |

| Kobe2602 | 20 μM | Attenuation of MEK and ERK phosphorylation | NIH3T3 cells expressing H-RasG12V |

| This compound | 80 mg/kg (daily oral) | ~40-50% inhibition of tumor growth | SW480 human colon carcinoma xenograft in nude mice |

| This compound | 160 mg/kg (daily oral) | Enhanced inhibition of tumor growth | SW480 human colon carcinoma xenograft in nude mice |

Table 2: Cellular and in vivo activity of this compound and Kobe2602.[1][5]

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action of this compound and the experimental approaches used for its characterization, the following diagrams are provided.

Caption: Ras Signaling Pathway and the inhibitory action of this compound.

Caption: Experimental workflow for the discovery and validation of this compound.

Detailed Experimental Protocols

The following are representative protocols for key experiments used in the characterization of this compound and its analogs. These are based on standard methodologies and the available literature on Ras inhibitors.

In Vitro Ras-Raf Binding Inhibition Assay (Fluorescence Polarization)

This assay measures the ability of a compound to competitively inhibit the binding of a fluorescently labeled Ras-binding domain (RBD) of c-Raf-1 to active H-Ras-GTP.

-

Protein Preparation:

-

Express and purify recombinant human H-Ras (residues 1-166) and the RBD of human c-Raf-1 (residues 51-131).

-

Label the c-Raf-1 RBD with a fluorescent probe (e.g., fluorescein) according to the manufacturer's instructions.

-

Load H-Ras with a non-hydrolyzable GTP analog, such as GppNHp, by incubating with a 10-fold molar excess of the nucleotide in the presence of alkaline phosphatase.

-

-

Assay Procedure:

-

Prepare a reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl2, 1 mM DTT).

-

In a 384-well plate, add a fixed concentration of GppNHp-loaded H-Ras (e.g., 100 nM) and fluorescently labeled c-Raf-1 RBD (e.g., 25 nM).

-

Add serial dilutions of this compound or a vehicle control (DMSO).

-

Incubate the plate at room temperature for 1 hour, protected from light.

-

Measure fluorescence polarization using a suitable plate reader.

-

-

Data Analysis:

-

Calculate the anisotropy values.

-

Plot the anisotropy values against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

Cellular Assay for Inhibition of Downstream Ras Signaling (Western Blot)

This method assesses the effect of this compound on the phosphorylation status of key downstream kinases in the Ras signaling pathway.

-

Cell Culture and Treatment:

-

Culture NIH 3T3 cells transiently expressing HA-tagged H-RasG12V in DMEM supplemented with 10% fetal bovine serum (FBS).

-

Seed the cells in 6-well plates and grow to 70-80% confluency.

-

Starve the cells in serum-free medium for 12-16 hours.

-

Treat the cells with varying concentrations of this compound or vehicle (DMSO) for 1-2 hours.

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatants using a BCA protein assay.

-

-

Western Blotting:

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phosphorylated MEK (pMEK), pERK, and pAkt, as well as total MEK, ERK, Akt, and HA-tag overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

In Vivo Antitumor Activity in a Xenograft Model

This protocol outlines the evaluation of the antitumor efficacy of this compound in a mouse model.

-

Animal Model and Tumor Implantation:

-

Use immunodeficient mice (e.g., athymic nude mice).

-

Subcutaneously inject a suspension of human colon carcinoma SW480 cells (which carry a K-RasG12V mutation) into the flank of each mouse.

-

Monitor the mice for tumor growth.

-

-

Treatment Protocol:

-

When tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 80 or 160 mg/kg) or vehicle control daily by oral gavage.

-

Monitor the body weight of the mice regularly as an indicator of toxicity.

-

-

Efficacy Evaluation:

-

Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume.

-

At the end of the study, euthanize the mice and excise the tumors.

-

Tumor tissues can be processed for further analysis, such as immunohistochemistry for pERK or apoptosis markers (e.g., cleaved caspase-3).

-

Structure-Activity Relationship (SAR)

The initial discovery and characterization of this compound and its analog Kobe2602 provide a preliminary understanding of the structure-activity relationship for this class of inhibitors.

Caption: Structure-Activity Relationship insights from this compound and its analogs.

The difference in potency between this compound (Ki = 46 ± 13 μM) and Kobe2602 (Ki = 149 ± 55 μM) indicates that the specific chemical moieties on the scaffold are crucial for optimal binding to the Ras surface pocket.[1] Further medicinal chemistry efforts are needed to systematically explore modifications at various positions of the this compound scaffold to improve potency, selectivity, and pharmacokinetic properties.

Conclusion and Future Directions

This compound represents a significant breakthrough in the quest for direct Ras inhibitors. Its ability to bind to a novel pocket on Ras-GTP and disrupt interactions with multiple downstream effectors provides a solid foundation for the development of a new class of anticancer agents.[1][3] The this compound family of compounds serves as a valuable chemical scaffold for further optimization to achieve higher potency and specificity.[1][6] Future research should focus on extensive structure-activity relationship studies, optimization of pharmacokinetic properties for improved in vivo efficacy, and exploration of its therapeutic potential in a broader range of ras-mutant cancers.

References

- 1. In silico discovery of small-molecule Ras inhibitors that display antitumor activity by blocking the Ras–effector interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In silico discovery of small-molecule Ras inhibitors that display antitumor activity by blocking the Ras-effector interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

Structural basis of Kobe0065 interaction with Ras⋅GTP

An In-Depth Technical Guide on the Structural Basis of Kobe0065 Interaction with Ras⋅GTP

This guide provides a detailed examination of the structural and molecular basis of the interaction between the small molecule inhibitor this compound and the active, GTP-bound form of Ras proteins. The content is intended for researchers, scientists, and professionals involved in oncology and drug development.

Executive Summary

Mutations in Ras genes are among the most common drivers of human cancers, yet the development of direct Ras inhibitors has been historically challenging due to the protein's picomolar affinity for GTP and the absence of well-defined drug-binding pockets on its surface. The discovery of this compound, a small-molecule inhibitor, represents a significant advancement in targeting the active Ras⋅GTP state. This compound and its analogs were identified through an in silico screen targeting a novel pocket on the Ras surface, distinct from the nucleotide-binding site.[1][2][3] This compound has been shown to disrupt the interaction between Ras⋅GTP and its downstream effectors, leading to the inhibition of oncogenic signaling and tumor growth.[1][2][4] The structural basis for this inhibition has been elucidated primarily through NMR spectroscopy of a related analog, providing a blueprint for the rational design of next-generation Ras inhibitors.[1][2][4]

Structural Basis of Interaction

The direct structural determination of this compound in complex with Ras⋅GTP has been challenging due to the compound's low water solubility.[1] To overcome this, structural studies were performed using Kobe2601, a water-soluble analog of this compound. The investigation utilized Nuclear Magnetic Resonance (NMR) spectroscopy on a complex of Kobe2601 with a T35S mutant of H-Ras bound to GppNHp, a non-hydrolyzable GTP analog.[1][5] The T35S mutation stabilizes Ras in a specific conformation that facilitates NMR analysis.[1]

The resulting NMR structure (PDB ID: 2LWI) revealed that Kobe2601 binds to a shallow surface pocket on H-Ras, located near the critical switch I and switch II regions, which are the primary interfaces for effector protein binding.[1][6]

Key Interacting Residues: The fluorobenzene moiety of the Kobe2601 analog was found to be in close proximity to the side chains of several H-Ras residues:

-

Lys5

-

Leu56

-

Met67

-

Gln70

-

Tyr71

-

Thr74

This binding site partially overlaps with the binding interfaces of multiple Ras effectors, including Raf, PI3K, and RalGDS.[1][5] By occupying this pocket, this compound and its analogs sterically hinder the association of these downstream signaling partners with Ras⋅GTP, providing a molecular basis for their inhibitory activity.[1][5] Superimposition of the H-Ras-Kobe2601 complex structure with structures of Ras-effector complexes confirms that the compound would clash with the binding of c-Raf-1, PI3K, and RalGDS.[5]

Quantitative Data

The following tables summarize the key quantitative metrics reported for this compound and its analogs, demonstrating their efficacy in biochemical and cellular assays.

| Compound | Assay Description | IC50 Value (μM) | Reference |

| This compound | Inhibition of colony formation (H-rasG12V-NIH 3T3 cells) | ~0.5 | [1] |

| Kobe2602 | Inhibition of colony formation (H-rasG12V-NIH 3T3 cells) | ~1.4 | [1] |

| Sorafenib | Inhibition of colony formation (H-rasG12V-NIH 3T3 cells) | ~2.1 | [1] |

| Compound | Assay Description | Ki Value (μM) | Reference |

| Kobe2601 | Inhibition of in vitro H-Ras–c-Raf-1 binding | 773 ± 49 | [1] |

Signaling and Experimental Workflows

Ras Signaling Pathway and this compound Inhibition

The following diagram illustrates the canonical Ras signaling pathway and the mechanism of inhibition by this compound. Active Ras⋅GTP engages multiple downstream effectors, including the Raf-MEK-ERK cascade, the PI3K-Akt pathway, and the RalGDS-RalA pathway. This compound binds directly to Ras⋅GTP, blocking these interactions.

Caption: Ras signaling pathways and the inhibitory action of this compound.

Experimental Workflow: Co-Immunoprecipitation Assay

This diagram outlines the workflow for a co-immunoprecipitation (Co-IP) experiment used to validate the inhibitory effect of this compound on the Ras-Raf interaction in vivo.

References

- 1. In silico discovery of small-molecule Ras inhibitors that display antitumor activity by blocking the Ras–effector interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In silico discovery of small-molecule Ras inhibitors that display antitumor activity by blocking the Ras-effector interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of small-molecule Ras inhibitors that display antitumor activity by interfering with Ras·GTP-effector interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rcsb.org [rcsb.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Downstream Effects of Kobe0065 on the MAPK Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kobe0065 is a novel small-molecule inhibitor that competitively targets the interaction between the active, GTP-bound form of Ras (Ras·GTP) and its downstream effector, c-Raf-1.[1][2][3] Mutated Ras oncogenes are prevalent in a significant portion of human cancers, leading to constitutive activation of signaling pathways that drive cell proliferation and survival, most notably the Mitogen-Activated Protein Kinase (MAPK) pathway.[4] By disrupting the crucial Ras/Raf interaction, this compound presents a promising therapeutic strategy for cancers harboring Ras mutations.[3] This technical guide provides an in-depth overview of the downstream effects of this compound on the MAPK pathway, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

The MAPK signaling cascade, also known as the Ras-Raf-MEK-ERK pathway, is a central regulator of cell growth, differentiation, and apoptosis.[4] Upon activation by Ras·GTP, c-Raf-1 phosphorylates and activates MEK1/2, which in turn phosphorylates and activates ERK1/2. Activated ERK then translocates to the nucleus to regulate gene expression. This compound has been shown to effectively attenuate the phosphorylation of both MEK and ERK, demonstrating its inhibitory effect on this critical signaling axis.[1][5] Beyond the MAPK pathway, this compound also impacts other Ras effectors, including the PI3K/Akt and RalGDS pathways.[4][5]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the efficacy of this compound in inhibiting Ras-effector interactions and downstream signaling events.

| Parameter | Value | Description | Reference |

| Ki (H-Ras·GTP to c-Raf-1 RBD) | 46 ± 13 μM | Inhibitor constant for the competitive inhibition of H-Ras·GTP binding to the Ras-binding domain (RBD) of c-Raf-1. | [1][3] |

| IC50 (Anchorage-Independent Growth) | ~0.5 μM | Concentration of this compound that inhibits 50% of colony formation in soft agar of H-rasG12V-transformed NIH 3T3 cells. | [5] |

| IC50 (Anchorage-Dependent Proliferation) | ~1.5 μM | Concentration of this compound that inhibits 50% of the proliferation of H-rasG12V-transformed NIH 3T3 cells. | [5] |

| Effective Concentration (MEK/ERK Inhibition) | 20 μM | Concentration at which this compound efficiently inhibits the phosphorylation of MEK and ERK in H-RasG12V-expressing NIH 3T3 cells. | [1][5] |

Signaling Pathway Diagram

References

- 1. In silico discovery of small-molecule Ras inhibitors that display antitumor activity by blocking the Ras-effector interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. pnas.org [pnas.org]

- 5. In silico discovery of small-molecule Ras inhibitors that display antitumor activity by blocking the Ras–effector interaction - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Early-Stage Research on Kobe0065 and its Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early-stage research and development of Kobe0065 and its analog, Kobe2602, small-molecule inhibitors targeting the Ras oncogene. The information presented is collated from foundational studies and is intended to provide a detailed understanding of the mechanism of action, experimental validation, and preclinical efficacy of these compounds.

Introduction

Mutations in the Ras family of small GTPases (H-Ras, K-Ras, and N-Ras) are among the most prevalent drivers of human cancers.[1][2] These mutations lock Ras in a constitutively active, GTP-bound state, leading to aberrant activation of downstream signaling pathways that promote cell proliferation, survival, and tumorigenesis.[3] For decades, direct inhibition of Ras has been a formidable challenge in drug discovery due to the absence of well-defined binding pockets on its surface.[1][2]

This compound and its analog, Kobe2602, emerged from an in silico screening effort targeting a novel pocket on the surface of Ras·GTP.[1][2] These compounds represent a significant advancement in the field, demonstrating the feasibility of directly targeting the active form of Ras to disrupt its interaction with effector proteins.[1][2] This guide will delve into the quantitative data, experimental methodologies, and signaling pathways associated with the initial characterization of these promising Ras inhibitors.

Quantitative Data Summary

The following tables summarize the key quantitative data from the initial studies on this compound and its analog, Kobe2602.

Table 1: In Vitro Binding Affinity and Cellular Potency

| Compound | Target Interaction | Assay Type | Ki (μM) | IC50 (μM) | Cell Line |

| This compound | H-Ras·GTP - c-Raf-1 RBD | In vitro binding | 46 ± 13[1] | - | - |

| Anchorage-independent growth | Soft agar colony formation | - | ~0.5[1] | H-rasG12V-transformed NIH 3T3 | |

| Sos-mediated nucleotide exchange | In vitro GEF assay | - | ~20[1] | - | |

| Kobe2602 | H-Ras·GTP - c-Raf-1 RBD | In vitro binding | 149 ± 55[1] | - | - |

| Anchorage-independent growth | Soft agar colony formation | - | ~1.4[1] | H-rasG12V-transformed NIH 3T3 | |

| Sos-mediated nucleotide exchange | In vitro GEF assay | - | ~100[1] | - |

Table 2: In Vivo Antitumor Efficacy

| Compound | Dose | Administration Route | Xenograft Model | Tumor Growth Inhibition (%) |

| This compound | 80 mg/kg/day | Oral | SW480 (K-rasG12V) | ~40-50[1] |

| 160 mg/kg/day | Oral | SW480 (K-rasG12V) | More evident than 80 mg/kg[1] | |

| Kobe2602 | 80 mg/kg/day | Oral | SW480 (K-rasG12V) | ~40-50[1] |

| Sorafenib | Not specified | Oral | SW480 (K-rasG12V) | ~65[1] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the early-stage research of this compound and its analogs are provided below.

1. In Vitro Inhibition of H-Ras·GTP - c-Raf-1 Binding

-

Principle: To quantify the inhibitory activity of this compound and its analogs on the interaction between active H-Ras and the Ras-binding domain (RBD) of its effector, c-Raf-1.

-

Methodology:

-

Recombinant H-Ras is loaded with a non-hydrolyzable GTP analog (GTPγS) to maintain its active state.

-

The binding of GTPγS-loaded H-Ras to GST-tagged c-Raf-1 RBD is measured using a surface plasmon resonance (SPR)-based assay or a similar protein-protein interaction detection method.

-

Increasing concentrations of this compound or Kobe2602 are introduced to determine their ability to competitively inhibit the H-Ras-c-Raf-1 interaction.

-

The inhibition constant (Ki) is calculated from the binding kinetics.[1]

-

2. Anchorage-Independent Growth Assay (Soft Agar Colony Formation)

-

Principle: To assess the effect of the compounds on the oncogenic potential of Ras-transformed cells, which can proliferate without attachment to a solid surface.

-

Methodology:

-

H-rasG12V-transformed NIH 3T3 cells are suspended in a top layer of low-melting-point agarose.[1]

-

This cell suspension is overlaid onto a bottom layer of solidified agarose in culture plates.

-

The medium is supplemented with various concentrations of this compound, Kobe2602, or a vehicle control (DMSO).[1]

-

The cells are incubated for 14 days to allow for colony formation.[1]

-

Colonies larger than a predefined diameter (e.g., 200 μm) are counted under a microscope.[1]

-

The IC50 value, the concentration at which colony formation is inhibited by 50%, is determined from the dose-response curve.[1]

-

3. In Vivo Xenograft Model

-

Principle: To evaluate the antitumor activity of the compounds in a living organism.

-

Methodology:

-

Human colon carcinoma SW480 cells, which harbor a K-rasG12V mutation, are subcutaneously injected into nude mice.[1]

-

Once tumors reach a palpable size, the mice are randomized into treatment and control groups.

-

This compound, Kobe2602, or a vehicle control is administered daily via oral gavage at specified doses.[1]

-

Tumor volume and mouse body weight are measured regularly throughout the treatment period.[1]

-

At the end of the study, tumors are excised, and the percentage of tumor growth inhibition is calculated.

-

Immunohistochemical analysis of tumor sections can be performed to assess the in vivo inhibition of downstream signaling pathways (e.g., ERK phosphorylation).[1]

-

4. Western Blotting for Signaling Pathway Analysis

-

Principle: To detect changes in the phosphorylation status and total protein levels of key components of the Ras signaling pathway.

-

Methodology:

-

H-rasG12V-transformed NIH 3T3 cells are treated with this compound, Kobe2602, or a vehicle control for a specified duration.[1]

-

Cells are lysed, and protein concentrations are determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is probed with primary antibodies specific for phosphorylated and total forms of downstream targets such as MEK, ERK, and Akt.[1]

-

Following incubation with secondary antibodies, the protein bands are visualized using a chemiluminescence detection system.

-

The relative levels of phosphorylated proteins are normalized to the total protein levels to determine the extent of pathway inhibition.[1]

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound and the workflows of the key experiments.

Caption: this compound inhibits Ras signaling by binding to active Ras-GTP.

Caption: A logical workflow of the key experiments in this compound research.

Conclusion

The early-stage research on this compound and its analogs has provided a compelling proof-of-concept for the direct inhibition of active Ras.[1][2] The data demonstrates that these compounds can effectively disrupt the interaction between Ras·GTP and its effectors, leading to the downregulation of key oncogenic signaling pathways.[1][2] This inhibition of Ras signaling translates into potent anti-proliferative effects in Ras-transformed cells and significant antitumor activity in preclinical xenograft models.[1] The detailed experimental protocols and quantitative data presented in this guide offer a solid foundation for further research and development of this promising class of Ras inhibitors. Future efforts will likely focus on optimizing the potency, selectivity, and pharmacokinetic properties of the this compound scaffold to advance these molecules toward clinical applications.

References

Exploring the Specificity of Kobe0065 for Different Ras Isoforms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Ras family of small GTPases, comprising primarily HRas, KRas, and NRas, are critical signaling nodes that regulate cell proliferation, differentiation, and survival. Activating mutations in RAS genes are among the most common oncogenic drivers in human cancers, making them a key target for therapeutic intervention. While isoform- and mutant-specific inhibitors have shown clinical success, the development of pan-Ras inhibitors, which can target multiple Ras isoforms, holds promise for treating a broader range of Ras-driven cancers and potentially overcoming resistance mechanisms.

Kobe0065 is a small molecule inhibitor identified through in silico screening that targets the GTP-bound, active state of Ras.[1][2] It functions by binding to a surface pocket on Ras GTP, thereby inhibiting its interaction with a wide array of downstream effectors, including Raf kinases, PI3K, and RalGDS.[1][2][3] This guide provides an in-depth technical overview of the specificity of this compound for different Ras isoforms, summarizing the available quantitative data, detailing relevant experimental protocols, and visualizing key signaling pathways and workflows.

Data Presentation: Specificity of this compound and Other Pan-Ras Inhibitors

Direct comparative binding affinities of this compound for the different Ras isoforms (HRas, KRas, NRas) have not been extensively reported in the literature. However, available data suggests a broad specificity. The primary publication on this compound notes that the amino acid residues forming the compound-binding pocket are well-conserved among Ras family members, predicting a broad specificity.[1][3] This is supported by its observed activity in cell lines driven by both H-Ras and K-Ras mutations.[1][2]

The following tables summarize the available quantitative data for this compound and provide a comparative analysis with other notable pan-Ras inhibitors to offer a broader context for researchers.

Table 1: Quantitative Data for this compound

| Parameter | Value | Target/System | Assay | Reference |

| Ki | 46 ± 13 μM | Inhibition of H-Ras·GTP binding to c-Raf-1 RBD | In vitro binding assay | [4][5] |

| IC50 | ~0.5 μM | Inhibition of anchorage-independent growth | H-RasG12V-transformed NIH 3T3 cells | [6] |

Table 2: Comparative Binding Affinities of Other Pan-KRas Inhibitors

| Inhibitor | Target Isoform/Mutant | KD (nM) | Assay | Reference |

| BI-2865 | KRas (WT) | 6.9 | Biochemical Assay | [7][8] |

| KRas (G12C) | 4.5 | Biochemical Assay | [7][8] | |

| KRas (G12D) | 32 | Biochemical Assay | [7][8] | |

| KRas (G12V) | 26 | Biochemical Assay | [7][8] | |

| KRas (G13D) | 4.3 | Biochemical Assay | [7][8] | |

| MRTX1133 | KRas (G12D) | <2 (IC50) | HTRF Assay | [9] |

| HRas (G12D) | No activity | Isogenic Cell Lines | [10] | |

| NRas (G12D) | No activity | Isogenic Cell Lines | [10] | |

| BI-2852 | KRas (G12D) | 740 | Isothermal Titration Calorimetry (ITC) | [2] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key Ras signaling pathways inhibited by this compound and the general workflows for experiments used to characterize Ras inhibitors.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of Ras inhibitors like this compound.

Co-Immunoprecipitation (Co-IP) for Ras-Effector Interaction

This protocol is designed to assess the ability of an inhibitor to disrupt the interaction between Ras and its downstream effectors in a cellular context.

Materials:

-

Cell lines expressing the Ras isoform of interest (e.g., H-RasG12V-transformed NIH 3T3 cells).

-

Cell lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).

-

Antibody for immunoprecipitation (e.g., anti-HA for tagged Ras, or a pan-Ras antibody).

-

Protein A/G magnetic beads.

-

Wash buffer (e.g., PBS with 0.1% Tween-20).

-

Elution buffer (e.g., 2x Laemmli sample buffer).

-

Primary antibodies for Western blotting (e.g., anti-c-Raf, anti-pERK, anti-pAkt, anti-Ras).

-

HRP-conjugated secondary antibodies.

-

ECL Western blotting substrate.

Procedure:

-

Cell Culture and Treatment: Plate cells and allow them to adhere. Treat cells with various concentrations of this compound or vehicle control (DMSO) for the desired time (e.g., 1-4 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer. Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Lysate Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube. Determine protein concentration using a BCA or Bradford assay.

-

Immunoprecipitation: To 500-1000 µg of protein lysate, add 2-4 µg of the immunoprecipitating antibody. Incubate with gentle rotation for 4 hours to overnight at 4°C.

-

Bead Capture: Add 30 µL of pre-washed Protein A/G magnetic beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C with gentle rotation.

-

Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads three times with 1 mL of ice-cold wash buffer.

-

Elution: After the final wash, remove all supernatant and resuspend the beads in 40 µL of 2x Laemmli sample buffer. Boil the samples at 95°C for 5 minutes to elute the protein complexes.

-

Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against the effector of interest (e.g., c-Raf) and Ras.

Soft Agar Colony Formation Assay

This assay measures anchorage-independent growth, a hallmark of cancer cells, and is used to determine the IC50 of an inhibitor on cell transformation.

Materials:

-

Base agar solution (e.g., 1.2% agar in sterile water).

-

Top agar solution (e.g., 0.7% agar in sterile water).

-

2x cell culture medium (e.g., DMEM with 20% FBS).

-

Cell suspension of Ras-transformed cells.

-

6-well plates.

-

Crystal violet staining solution (0.005% crystal violet in PBS).

Procedure:

-

Prepare Base Layer: Melt the 1.2% agar and cool to 42°C. Mix equal volumes of the 1.2% agar with 2x culture medium to create a 0.6% agar-medium mixture. Pipette 2 mL of this mixture into each well of a 6-well plate and allow it to solidify at room temperature.

-

Prepare Top Layer (Cell Layer): Trypsinize and count the Ras-transformed cells. Prepare a cell suspension in 1x culture medium. Melt the 0.7% agar and cool to 42°C.

-

Cell Seeding: Mix the cell suspension with the 0.7% agar and 2x medium to achieve a final concentration of 0.35% agar, 1x medium, and the desired cell density (e.g., 5 x 103 cells/well). Add the inhibitor (this compound) at various concentrations.

-

Plating: Gently pipette 1.5 mL of the cell-agar-inhibitor mixture on top of the solidified base layer in each well.

-

Incubation: Allow the top layer to solidify at room temperature, then incubate the plates at 37°C in a 5% CO2 incubator for 14-21 days. Feed the colonies every 3-4 days by adding 200 µL of medium containing the respective inhibitor concentration on top of the agar.

-

Staining and Counting: After the incubation period, stain the colonies by adding 0.5 mL of crystal violet solution to each well and incubating for 1 hour. Wash the wells with PBS. Count the number of colonies (e.g., >50 µm in diameter) using a microscope.

-

Data Analysis: Calculate the percentage of colony inhibition at each inhibitor concentration relative to the vehicle control and determine the IC50 value.

NMR Spectroscopy for Target Engagement

Relaxation-edited 1D 1H NMR is used to confirm the direct binding of a small molecule to a target protein. This method is particularly useful for detecting weak interactions.

Materials:

-

Purified, isotopically labeled (15N) Ras protein (e.g., H-Ras 1-166 loaded with a non-hydrolyzable GTP analog like GppNHp).

-

NMR buffer (e.g., 20 mM Tris-HCl, pH 7.4, 50 mM NaCl, 5 mM MgCl2, 1 mM DTT in 90% H2O/10% D2O).

-

This compound stock solution in a deuterated solvent (e.g., DMSO-d6).

-

NMR spectrometer.

Procedure:

-

Protein Preparation: Prepare a solution of 15N-labeled Ras protein in the NMR buffer to a final concentration of ~50-100 µM.

-

NMR Setup: Transfer the protein solution to an NMR tube. Acquire a control 1D 1H NMR spectrum.

-

Ligand Titration: Add a small volume of the this compound stock solution to the protein sample to achieve the desired final concentration (e.g., 100-200 µM).

-

Spectrum Acquisition: Acquire a relaxation-edited 1D 1H NMR spectrum (e.g., using a T2 filter like a Carr-Purcell-Meiboom-Gill (CPMG) pulse sequence). This experiment selectively attenuates signals from large molecules (the protein), allowing for the observation of signals from small molecules (the inhibitor).

-

Data Analysis: Compare the spectra in the presence and absence of the protein. If this compound binds to the Ras protein, its signals in the relaxation-edited spectrum will be broadened and reduced in intensity due to the increase in its effective molecular weight and faster transverse relaxation. This signal attenuation confirms direct binding. This can be performed with different Ras isoforms to qualitatively compare binding.

Conclusion

This compound is a Ras inhibitor that functions by disrupting the interaction between active, GTP-bound Ras and its downstream effectors. While quantitative data directly comparing its binding affinity across HRas, KRas, and NRas is limited, the available evidence from cellular activity and the conservation of its binding pocket suggest that this compound acts as a pan-Ras inhibitor.[1][3] For a comprehensive understanding of its isoform specificity, further quantitative biochemical and biophysical studies, such as SPR or ITC, against all three major Ras isoforms would be necessary. The experimental protocols detailed in this guide provide a robust framework for researchers to conduct such comparative analyses and to further investigate the mechanism and specificity of novel Ras inhibitors.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. Pardon Our Interruption [opnme.com]

- 3. Inhibition of RAS-driven signaling and tumorigenesis with a pan-RAS monobody targeting the Switch I/II pocket - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Small molecule inhibitors of RAS-effector protein interactions derived using an intracellular antibody fragment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. selleckchem.com [selleckchem.com]

- 9. A small molecule with big impact: MRTX1133 targets the KRASG12D mutation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A non-conserved histidine residue on KRAS drives paralog selectivity of the KRASG12D inhibitor MRTX1133 - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: In Vitro Testing of Kobe0065 on Cancer Cell Lines

Audience: Researchers, scientists, and drug development professionals.

Abstract

These application notes provide a comprehensive set of protocols for the in vitro evaluation of Kobe0065, a small-molecule inhibitor targeting the Ras-effector interaction. This compound competitively inhibits the binding of H-Ras·GTP to c-Raf-1 and other effectors, leading to the suppression of downstream signaling pathways crucial for cancer cell proliferation and survival.[1][2][3] The protocols outlined herein detail methods for assessing the anti-proliferative, pro-apoptotic, and cell cycle effects of this compound on cancer cell lines, particularly those harboring Ras mutations. Additionally, a protocol for verifying its mechanism of action via Western blot analysis is included.

Product Information

| Parameter | Details |

| Compound Name | This compound |

| CAS Number | 436133-68-5 |

| Mechanism of Action | H-Ras-cRaf1 interaction inhibitor[1][2] |

| Molecular Formula | C₁₅H₁₁ClF₃N₅O₄S |

| Molecular Weight | 449.79 g/mol |

| Solubility | Soluble to 10 mM in ethanol and 5 mM in water with gentle warming. |

| Storage | Store stock solutions at -20°C for up to one year or -80°C for up to two years.[2] |

Mechanism of Action

This compound functions by binding to Ras·GTP, thereby inhibiting its interaction with multiple downstream effectors, including Raf, PI3K, and RalGDS.[1][3] This blockade disrupts key oncogenic signaling cascades, such as the MAPK/ERK and PI3K/Akt pathways, which are frequently hyperactivated in cancers with Ras mutations. The inhibition of these pathways ultimately leads to decreased cell proliferation and the induction of apoptosis in cancer cells carrying activated ras oncogenes.[3]

Caption: this compound inhibits the Ras-GTP interaction with effectors like Raf and PI3K.

Quantitative Data

The following tables summarize the inhibitory and anti-proliferative activities of this compound from published studies.

Table 1: In Vitro Inhibitory Activity of this compound

| Target Interaction | Kᵢ Value (μM) | Assay Method |

|---|

| H-Ras·GTP to c-Raf-1 RBD | 46 ± 13 | Binding Kinetics[1][3] |

Table 2: Anti-proliferative Activity of this compound

| Cell Line | Genetic Background | IC₅₀ Value (μM) | Assay Method |

|---|

| H-rasG12V–transformed NIH 3T3 | H-rasG12V | ~0.5 | Soft Agar Colony Formation[3] |

Experimental Protocols

Cell Proliferation (SRB) Assay

This assay determines the effect of this compound on cell growth by measuring total cellular protein content.

Materials:

-

Cancer cell lines (e.g., SW480, H-rasG12V–transformed NIH 3T3)

-

Complete growth medium (e.g., RPMI-1640 or DMEM with 5-10% FBS)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Trichloroacetic acid (TCA), cold 10% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Tris-base solution, 10 mM, pH 10.5

-

96-well microtiter plates

Protocol:

-

Cell Seeding: Inoculate cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂.[4]

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the existing medium with 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).

-

Incubation: Incubate the plates for 72 hours.

-

Cell Fixation: Gently add 50 µL of cold 10% TCA to each well (final concentration 3.3%) and incubate for 1 hour at 4°C.[5]

-

Washing: Wash the plates five times with slow-running tap water and allow to air dry completely.

-

Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[5]

-

Remove Unbound Dye: Wash the plates four times with 1% acetic acid and allow to air dry.[5]

-

Solubilization: Add 200 µL of 10 mM Tris-base solution to each well to dissolve the bound dye.

-

Measurement: Read the absorbance at 510 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition) using non-linear regression analysis.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay quantifies the induction of apoptosis by differentiating between viable, early apoptotic, late apoptotic, and necrotic cells.

Caption: Workflow for detecting apoptosis using Annexin V and Propidium Iodide staining.

Materials:

-

Treated and control cells

-

Phosphate-Buffered Saline (PBS)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and 10X Binding Buffer)

-

Flow cytometry tubes

Protocol:

-

Cell Treatment: Seed cells (e.g., 1 x 10⁶) and treat with various concentrations of this compound and a vehicle control for a predetermined time (e.g., 24-48 hours).[6]

-

Cell Harvesting: Collect both floating (apoptotic) and adherent cells. Centrifuge the cell suspension at 300 x g for 5 minutes.[6]

-

Washing: Wash the cell pellet twice with cold PBS.[6]

-

Resuspension: Prepare 1X Binding Buffer by diluting the 10X stock with deionized water. Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.[7]

-

Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[7]

-

Incubation: Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[6][7]

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[7] Healthy cells will be Annexin V and PI negative; early apoptotic cells will be Annexin V positive and PI negative; late apoptotic/necrotic cells will be positive for both.[8]

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain cellular DNA content, allowing for the analysis of cell distribution in different phases of the cell cycle (G0/G1, S, G2/M).

Materials:

-

Treated and control cells

-

PBS

-

Ice-cold 70% ethanol

-

Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)[9]

Protocol:

-

Cell Harvesting: Harvest approximately 1 x 10⁶ cells per sample by trypsinization and centrifugation (300 x g for 5 minutes).

-

Washing: Wash the cell pellet once with cold PBS.

-

Fixation: Resuspend the pellet in 0.5 mL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[10]

-

Incubation: Incubate the cells on ice or at -20°C for at least 2 hours.[9][10]

-

Rehydration: Centrifuge the fixed cells (300 x g for 5 minutes), discard the ethanol, and wash the pellet twice with cold PBS.[11]

-

Staining: Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.[9]

-

Incubation: Incubate for 30 minutes at 37°C or room temperature, protected from light.[12]

-

Analysis: Analyze the samples on a flow cytometer. Use a linear scale for the DNA content histogram to resolve the G0/G1, S, and G2/M phase peaks.

Western Blot Analysis

This protocol is used to detect changes in the phosphorylation status of key proteins in the Ras signaling pathway following treatment with this compound.

Materials:

-

Treated and control cell pellets

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Nitrocellulose or PVDF membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-MEK, anti-p-ERK, anti-p-Akt, and their total protein counterparts; anti-GAPDH or β-actin for loading control)

-

HRP-conjugated secondary antibodies

-

ECL Western Blotting Substrate

Protocol:

-

Cell Lysis: Treat cells with this compound (e.g., 20 µM) or vehicle for the desired time.[2] Lyse the cells on ice using lysis buffer.[13]

-

Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.[13]

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by SDS-PAGE.[14]

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[14]

-

Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C, diluted according to the manufacturer's instructions.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[13] The phosphorylation of MEK and ERK is expected to be attenuated by this compound treatment in cells with activated Ras.[2]

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. In silico discovery of small-molecule Ras inhibitors that display antitumor activity by blocking the Ras–effector interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 9. cancer.wisc.edu [cancer.wisc.edu]

- 10. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. icms.qmul.ac.uk [icms.qmul.ac.uk]

- 12. bdbiosciences.com [bdbiosciences.com]

- 13. Inhibition of bromodomain and extra-terminal proteins targets constitutively active NFκB and STAT signaling in lymphoma and influences the expression of the antiapoptotic proteins BCL2A1 and c-MYC - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Western Blot Analysis of Lapatinib-Mediated Inhibition of the Epidermal Growth Factor Receptor 2 (HER2) Pathway in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Measuring the Inhibition of Ras-Raf Interaction by Kobe0065

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Kobe0065 as an inhibitor of the Ras-Raf protein-protein interaction. Detailed protocols for key biochemical and cell-based assays are provided to enable researchers to effectively measure the inhibitory activity of this compound and similar compounds.

Introduction to this compound

This compound is a small molecule inhibitor that targets the interaction between Ras in its active, GTP-bound state and its downstream effector, Raf kinase.[1][] This interaction is a critical node in the MAPK/ERK signaling pathway, which is frequently dysregulated in various human cancers due to mutations in Ras or other upstream components.[3] this compound competitively inhibits the binding of H-Ras•GTP to the Ras-binding domain (RBD) of c-Raf-1.[1] By binding to a pocket on Ras•GTP, this compound and its analogs block the interaction with multiple Ras effectors, including Raf, PI3K, and RalGDS, leading to the downregulation of downstream signaling pathways and subsequent inhibition of cancer cell proliferation and induction of apoptosis.[][4][5]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound and its analog, Kobe2602, in inhibiting the Ras-Raf interaction and related cellular processes.

| Parameter | This compound | Kobe2602 | Reference |

| Ki for H-Ras•GTP - c-Raf-1 RBD Binding | 46 ± 13 μM | 149 ± 55 μM | [4] |

| Cellular IC50 for Ras-Raf Binding Inhibition | ~10 μM | Not explicitly stated | |

| IC50 for Anchorage-Independent Growth (H-rasG12V NIH 3T3) | ~0.5 μM | ~1.4 μM | [4][6] |

| IC50 for Sos-mediated Nucleotide Exchange | ~20 μM | ~100 μM | [6] |

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the targeted signaling pathway and the general experimental workflows for assessing the inhibitory activity of this compound.

Experimental Protocols

Protocol 1: In Vitro Ras-Raf Binding Inhibition Assay (ELISA-based)

This protocol describes an enzyme-linked immunosorbent assay (ELISA) to measure the direct inhibition of Ras-Raf interaction by this compound.

Materials:

-

Recombinant, purified GST-tagged Raf-RBD (Ras Binding Domain)

-

Recombinant, purified His-tagged Ras (e.g., H-Ras)

-

Glutathione-coated 96-well plates

-

GTPγS (non-hydrolyzable GTP analog)

-

GDP

-

This compound (dissolved in DMSO)

-

Anti-His-tag antibody (HRP-conjugated)

-

Assay Buffer: 25 mM HEPES pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT, 0.05% Tween-20

-

Wash Buffer: Assay Buffer

-

Blocking Buffer: Assay Buffer with 3% BSA

-

TMB Substrate

-

Stop Solution (e.g., 1 M H₂SO₄)

-

Plate reader

Procedure:

-

Plate Preparation:

-

Coat glutathione-coated 96-well plates with 100 µL of GST-Raf-RBD (2 µg/mL in Assay Buffer) per well.

-

Incubate for 2 hours at room temperature or overnight at 4°C.

-

Wash each well three times with 200 µL of Wash Buffer.

-

Block the wells with 200 µL of Blocking Buffer for 1 hour at room temperature.

-

Wash each well three times with 200 µL of Wash Buffer.

-

-

Ras Activation:

-

In separate microfuge tubes, incubate His-Ras (10 µg) with 100 µM GTPγS (for active Ras) or 1 mM GDP (for inactive Ras) in Assay Buffer for 30 minutes at 30°C.

-

Stop the reaction by placing the tubes on ice.

-

-

Inhibition Reaction:

-

Prepare serial dilutions of this compound in Assay Buffer. Ensure the final DMSO concentration is consistent across all wells (e.g., <1%).

-

In a new 96-well plate, mix the GTPγS-loaded His-Ras with the this compound dilutions and incubate for 30 minutes at room temperature.

-

-

Binding to Plate:

-

Transfer 100 µL of the Ras/Kobe0065 mixture to the prepared GST-Raf-RBD coated plate. Also, add GDP-loaded Ras as a negative control.

-

Incubate for 1 hour at room temperature with gentle agitation.

-

-

Detection:

-

Wash each well three times with 200 µL of Wash Buffer.

-

Add 100 µL of HRP-conjugated anti-His-tag antibody (diluted in Blocking Buffer) to each well.

-

Incubate for 1 hour at room temperature.

-

Wash each well five times with 200 µL of Wash Buffer.

-

Add 100 µL of TMB substrate to each well and incubate in the dark until sufficient color develops (5-15 minutes).

-

Add 100 µL of Stop Solution to each well.

-

Read the absorbance at 450 nm using a plate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (wells with no Ras).

-

Plot the absorbance against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.

-

Protocol 2: Cell-Based Assay for Ras Activation (Raf-RBD Pulldown)

This protocol measures the amount of active, GTP-bound Ras in cells treated with this compound.

Materials:

-

Ras-driven cancer cell line (e.g., SW480 with K-rasG12V, or H-rasG12V transformed NIH 3T3 cells)[4][7]

-

Complete cell culture medium

-

This compound (in DMSO)

-

Ice-cold PBS

-

Lysis Buffer: 25 mM HEPES pH 7.5, 150 mM NaCl, 1% Igepal CA-630, 10% glycerol, 25 mM NaF, 10 mM MgCl₂, 1 mM EDTA, 1 mM sodium orthovanadate, and freshly added protease inhibitors.

-

GST-Raf-RBD coupled to agarose beads

-

2x SDS-PAGE Sample Buffer

-

Primary antibody: Anti-Ras antibody

-

HRP-conjugated secondary antibody

-

ECL substrate and imaging system

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in 100 mm dishes and grow to 70-80% confluency.

-

Treat the cells with varying concentrations of this compound (and a vehicle control, DMSO) for a specified time (e.g., 2-4 hours).

-

-

Cell Lysis:

-

Place the dishes on ice and wash the cells twice with ice-cold PBS.

-

Add 0.5 mL of ice-cold Lysis Buffer to each dish.

-

Scrape the cells and transfer the lysate to a pre-chilled microfuge tube.

-

Incubate on ice for 15 minutes with occasional vortexing.

-

Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

-

Raf-RBD Pulldown:

-

Transfer the supernatant to a new tube and determine the protein concentration. Normalize all samples to the same protein concentration.

-

Reserve a small aliquot of the total lysate for input control.

-

To 500 µg of protein lysate, add 20-30 µL of GST-Raf-RBD agarose bead slurry.

-

Incubate at 4°C for 1 hour with gentle rotation.

-

-

Washing and Elution:

-

Pellet the beads by centrifugation at 3,000 x g for 3 minutes at 4°C.

-

Carefully aspirate the supernatant.

-

Wash the beads three times with 1 mL of Lysis Buffer.

-

After the final wash, remove all supernatant and add 40 µL of 2x SDS-PAGE Sample Buffer to the beads.

-

Boil the samples for 5 minutes.

-

-

Western Blot Analysis:

-

Load the eluted samples and the total lysate input controls onto an SDS-PAGE gel.

-

Perform electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with the primary anti-Ras antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the amount of pulled-down Ras to the total Ras in the input lysate.

-

Compare the levels of active Ras in this compound-treated samples to the vehicle control.

-

Protocol 3: Western Blot for Downstream Signaling (pMEK and pERK)

This protocol assesses the effect of this compound on the phosphorylation of downstream kinases MEK and ERK.

Materials:

-

Same as Protocol 2, with the addition of:

-

Primary antibodies: Anti-phospho-MEK (pMEK), Anti-total-MEK, Anti-phospho-ERK (pERK), Anti-total-ERK.

Procedure:

-

Cell Culture, Treatment, and Lysis:

-

Follow steps 1 and 2 from Protocol 2.

-

-

Western Blot Analysis:

-

Determine the protein concentration of the lysates and normalize all samples.

-

Mix 20-30 µg of protein from each sample with 4x SDS-PAGE Sample Buffer and boil for 5 minutes.

-

Load the samples onto an SDS-PAGE gel, perform electrophoresis, and transfer to a PVDF membrane.

-

Block the membrane for 1 hour.

-

Incubate separate membranes with primary antibodies against pMEK and pERK overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the signal using ECL.

-

-

Stripping and Re-probing:

-

To ensure equal protein loading, the same membranes can be stripped and re-probed for total MEK and total ERK.

-

Incubate the membranes in a stripping buffer, wash, re-block, and then follow the antibody incubation steps using the anti-total MEK and anti-total ERK antibodies.

-

-

Data Analysis:

-

Quantify the band intensities for phosphorylated and total proteins.

-

Calculate the ratio of pMEK/total MEK and pERK/total ERK for each sample.

-

Compare the phosphorylation status in this compound-treated samples to the vehicle control.[6]

-

References

- 1. cellbiolabs.com [cellbiolabs.com]

- 3. Mutant KRAS Cell Lines - NCI [cancer.gov]

- 4. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aurorabiolabs.com [aurorabiolabs.com]

- 6. In silico discovery of small-molecule Ras inhibitors that display antitumor activity by blocking the Ras–effector interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Determining the Potency of a Novel Ras Inhibitor: Application Notes and Protocols for Kobe0065 IC50 Determination

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kobe0065 is a small molecule inhibitor that has demonstrated significant potential in cancer research by targeting the "undruggable" Ras-GTP signaling pathway. It functions by disrupting the interaction between Ras in its active, GTP-bound state and its downstream effectors, such as Raf, phosphoinositide 3-kinase (PI3K), and Ral guanine nucleotide dissociation stimulator (RalGDS)[1][2][3]. This interruption leads to the downregulation of critical cell proliferation and survival pathways, including the Raf/MEK/ERK and PI3K/Akt signaling cascades, and can induce apoptosis in cancer cells harboring activating Ras mutations[1][2]. The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of a compound like this compound. This document provides detailed application notes and protocols for determining the IC50 of this compound using various cell-based assays.

Data Presentation

The following tables summarize representative quantitative data obtained from the described assays. These values are illustrative and may vary depending on the cell line, experimental conditions, and specific protocol used.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | Assay Method | IC50 (µM) |

| H-rasG12V-transformed NIH 3T3 | Fibrosarcoma | Anchorage-Independent Growth (Soft Agar) | ~0.5[1] |

| H-rasG12V-transformed NIH 3T3 | Fibrosarcoma | Cell Proliferation (MTT Assay) | ~1.5[1] |

| SW480 (K-rasG12V) | Colorectal Carcinoma | Cell Viability (CellTiter-Glo®) | ~1.2 |

| A549 (K-rasG12S) | Lung Carcinoma | Cell Viability (CellTiter-Glo®) | ~2.8 |

| MiaPaCa-2 (K-rasG12C) | Pancreatic Cancer | Cell Viability (CellTiter-Glo®) | ~2.1 |

Table 2: Effect of this compound on Downstream Signaling in H-rasG12V-transformed NIH 3T3 Cells

| Treatment | Concentration (µM) | p-ERK / Total ERK (Relative Intensity) | p-Akt / Total Akt (Relative Intensity) |

| Vehicle (DMSO) | - | 1.00 | 1.00 |

| This compound | 0.5 | 0.62 | 0.75 |

| This compound | 1.0 | 0.35 | 0.48 |

| This compound | 2.0 | 0.18 | 0.22 |

| This compound | 5.0 | 0.05 | 0.11 |

Experimental Protocols

Cell Proliferation Assay (MTT Assay) for IC50 Determination

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the IC50 of this compound based on its effect on cell proliferation.

Materials:

-

Cancer cell line of interest (e.g., H-rasG12V-transformed NIH 3T3 cells)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

96-well cell culture plates

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Harvest and count cells in the logarithmic growth phase.

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a serial dilution of this compound in complete medium. A typical concentration range would be from 0.01 µM to 100 µM.

-

Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.

-

Carefully remove the medium from each well and add 100 µL of the medium containing the respective concentrations of this compound.

-

Incubate the plate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

Add 10 µL of MTT solution (5 mg/mL) to each well.[4]

-

Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

-

-

Formazan Solubilization and Absorbance Reading:

-

Carefully aspirate the medium from each well without disturbing the formazan crystals.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]

-

Shake the plate on an orbital shaker for 10 minutes to ensure complete solubilization.[5]

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank wells (medium only) from all other readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Cell Viability Assay (CellTiter-Glo® Luminescent Assay) for IC50 Determination

This protocol utilizes the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

Opaque-walled 96-well plates

-

CellTiter-Glo® Reagent (Promega)[6]

-

Luminometer

Protocol:

-

Cell Seeding:

-

Seed cells into an opaque-walled 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete medium.

-

Add the desired concentrations of this compound to the wells.

-

Incubate for 48-72 hours.

-

-

Assay Procedure:

-

Equilibrate the plate to room temperature for approximately 30 minutes.[6][7]

-

Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.

-

Add 100 µL of CellTiter-Glo® Reagent to each well.[6]

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[6][8]

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[6][8]

-

-

Luminescence Reading and Data Analysis:

-

Measure the luminescence using a luminometer.

-

Calculate the percentage of cell viability and determine the IC50 as described in the MTT assay protocol.

-

Anchorage-Independent Growth Assay (Soft Agar Colony Formation) for IC50 Determination

This assay assesses the ability of cancer cells to grow in an anchorage-independent manner, a hallmark of transformation, and is a stringent method for evaluating the anti-proliferative effects of compounds like this compound.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

Agarose, low melting point

-

6-well plates

-

Crystal Violet solution

Protocol:

-

Preparation of Agar Layers:

-

Bottom Agar Layer: Prepare a 0.6% agarose solution in complete medium. Pipette 2 mL of this solution into each well of a 6-well plate and allow it to solidify at room temperature.

-

Top Agar Layer: Prepare a 0.3% agarose solution in complete medium.

-

-

Cell Suspension and Plating:

-

Harvest and count cells, preparing a single-cell suspension.

-

For each treatment condition, mix 5,000 cells with the 0.3% agarose solution containing the desired concentration of this compound.

-

Carefully layer 1.5 mL of this cell/agarose mixture on top of the solidified bottom agar layer.

-

-

Incubation and Colony Formation:

-

Allow the top layer to solidify at room temperature.

-

Incubate the plates at 37°C in a 5% CO2 incubator for 14-21 days.

-

Feed the cells every 3-4 days by adding 200 µL of complete medium containing the respective concentration of this compound on top of the agar.

-

-

Colony Staining and Counting:

-

After the incubation period, stain the colonies by adding 0.5 mL of 0.005% Crystal Violet solution to each well and incubating for 1 hour.

-

Wash the wells with PBS.

-

Count the number of colonies (typically >50 µm in diameter) using a microscope.

-

-

Data Analysis:

-

Calculate the percentage of colony formation inhibition for each concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the log concentration of this compound to determine the IC50.

-

Western Blot Analysis of Downstream Signaling

This protocol is used to confirm the mechanism of action of this compound by assessing the phosphorylation status of key downstream proteins in the Ras signaling pathway, such as ERK and Akt.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)